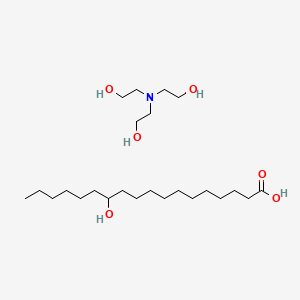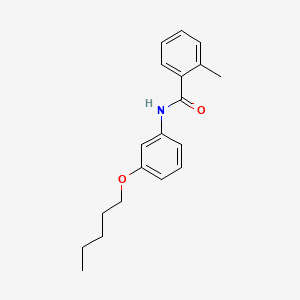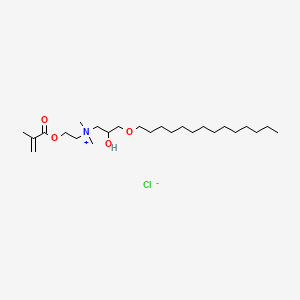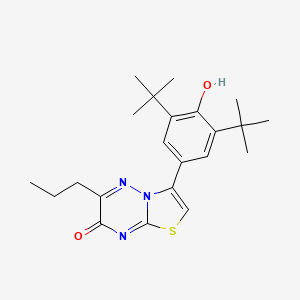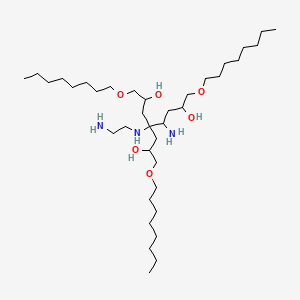
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative is a complex organic compound with a multifaceted structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. It features a combination of amino and hydroxy groups, which contribute to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative typically involves the reaction of N-(2-aminoethyl)ethylenediamine with tris(2-hydroxy-3-(octyloxy)propyl) chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of ethers or esters .
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The amino and hydroxy groups facilitate binding to various targets, enabling the compound to participate in a range of biochemical and chemical processes . The molecular targets and pathways involved include coordination with metal ions and interaction with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar coordination properties but lacking the hydroxy and octyloxy groups.
N,N-bis(2-aminoethyl)ethylenediamine: Another similar compound with different substituents on the ethylenediamine backbone.
Uniqueness
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative is unique due to its combination of amino and hydroxy groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with metal ions and biological molecules .
Propiedades
Número CAS |
53584-21-7 |
|---|---|
Fórmula molecular |
C37H79N3O6 |
Peso molecular |
662.0 g/mol |
Nombre IUPAC |
5-amino-4-(2-aminoethylamino)-4-(2-hydroxy-3-octoxypropyl)-1,8-dioctoxyoctane-2,7-diol |
InChI |
InChI=1S/C37H79N3O6/c1-4-7-10-13-16-19-24-44-30-33(41)27-36(39)37(40-23-22-38,28-34(42)31-45-25-20-17-14-11-8-5-2)29-35(43)32-46-26-21-18-15-12-9-6-3/h33-36,40-43H,4-32,38-39H2,1-3H3 |
Clave InChI |
WHPOWLLMFPJHAM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC(CC(C(CC(COCCCCCCCC)O)(CC(COCCCCCCCC)O)NCCN)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


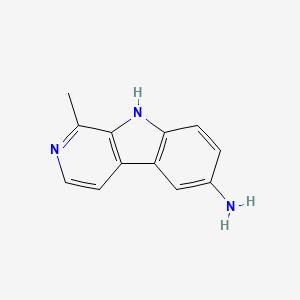


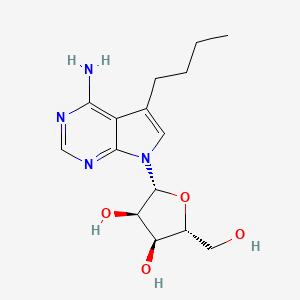

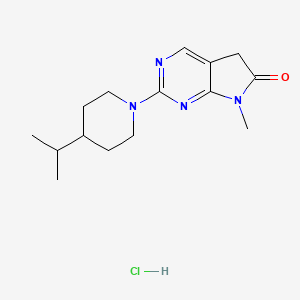
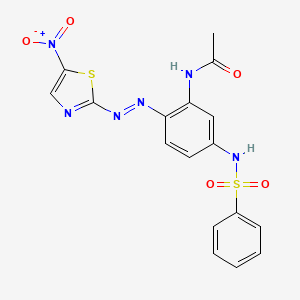
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)
